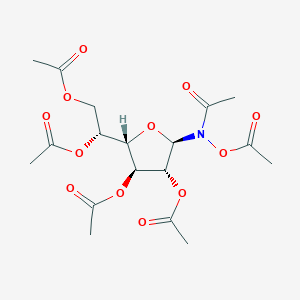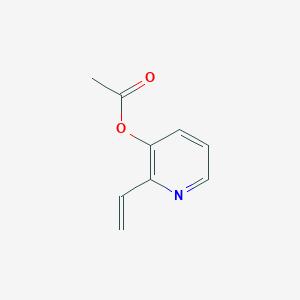
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) is a chemical compound with the molecular formula C9H9NO2. It is an ester derivative of 3-pyridinol, where the hydroxyl group is replaced by an acetate group, and it contains an ethenyl group at the second position of the pyridine ring
Métodos De Preparación
The synthesis of 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) typically involves the esterification of 3-pyridinol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-pyridinol and acetic acid
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) involves its interaction with specific molecular targets and pathways. The acetate ester group can be hydrolyzed to release 3-pyridinol, which can then interact with enzymes or receptors in biological systems. The ethenyl group may also play a role in binding to specific sites on target molecules .
Comparación Con Compuestos Similares
3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) can be compared with other similar compounds such as:
3-Pyridinol, 2-(methylthio)-, acetate (ester): This compound has a methylthio group instead of an ethenyl group, which may affect its reactivity and applications.
3-Pyridinol, 4-methyl-, acetate (ester):
3-Pyridinol, 6-methyl-, acetate (ester): Similar to the 4-methyl derivative, but with the methyl group at the sixth position, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2-ethenylpyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO2/c1-3-8-9(12-7(2)11)5-4-6-10-8/h3-6H,1H2,2H3 |
Clave InChI |
GVAHKDLRAUVDIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(N=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


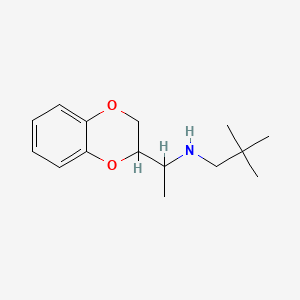
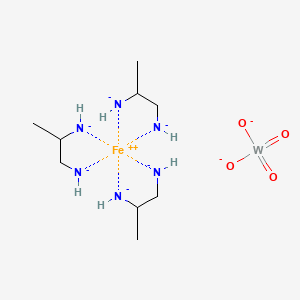
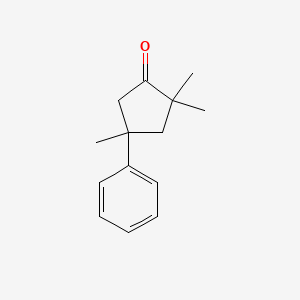

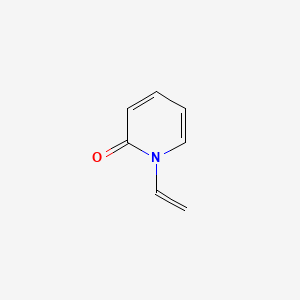

![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
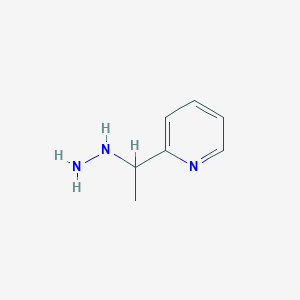
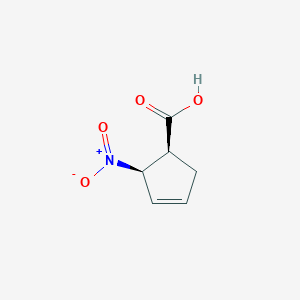
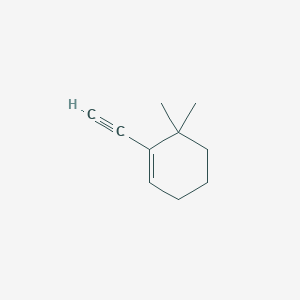


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
